

# An In-depth Technical Guide to Ethyl 4-(butylamino)benzoate

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## Compound of Interest

Compound Name: Ethyl 4-(butylamino)benzoate

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This technical guide provides a comprehensive overview of **Ethyl 4-(butylamino)benzoate**, a significant chemical compound utilized by researchers, scientists, and professionals in drug development. It details its physicochemical properties, synthesis protocols, and applications, presenting data in a structured and accessible format.

## Physicochemical Properties

**Ethyl 4-(butylamino)benzoate** is an organic compound with the molecular formula  $C_{13}H_{19}NO_2$ .<sup>[1][2][3][4]</sup> It is recognized for its role as a key intermediate in the synthesis of various biologically active molecules.<sup>[1][5]</sup> The fundamental properties of this compound are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	221.30 g/mol	[1]
Molecular Formula	C13H19NO2	[1][2][3][4]
CAS Number	94-32-6	[1][2]
Appearance	White to off-white solid powder	[1][2][4]
Melting Point	68-70 °C	[1][2]
Boiling Point	220 °C at 2 mmHg	[1]
Synonyms	Butyl benzocaine, Ethyl p-butylaminobenzoate	[1]

## Synthesis of Ethyl 4-(butylamino)benzoate

A common method for the synthesis of **Ethyl 4-(butylamino)benzoate** involves the reductive amination of a nitroaromatic compound.[6] This process is outlined in the experimental protocol below.

Objective: To synthesize **Ethyl 4-(butylamino)benzoate** from p-nitrobenzoate.[6]

Materials:

- p-Nitrobenzoate (0.48 mol)
- Methanol (4.32 moles)
- n-Butyraldehyde (0.53 mol)
- Zinc powder (1.92 mol)
- Acetic acid (3.84 mol)
- Ethyl acetate
- Water

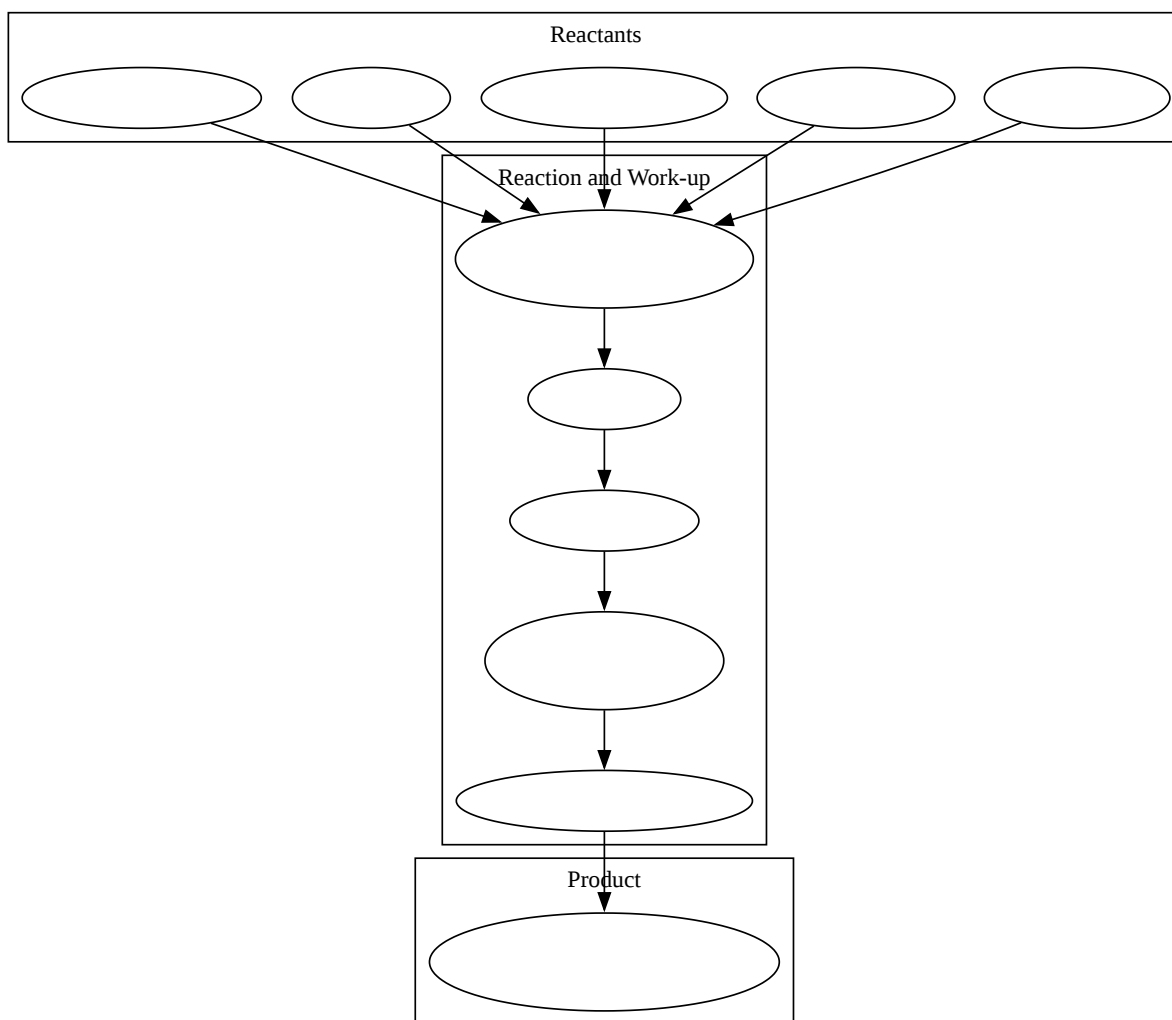
## Equipment:

- 1L four-necked flask
- Stirrer
- Spherical condenser
- Thermometer
- Constant pressure dropping funnel

## Procedure:

- To a 1L four-necked flask, add 93.9g (0.48 mol) of p-nitrobenzoate and 138.2g (4.32 moles) of methanol.[6]
- To this mixture, add 38.1g (0.53 mol) of n-butyraldehyde and 124.8g (1.92 mol) of zinc powder.[6]
- Cool the reaction vessel to 0-5 °C.[6]
- Slowly add 230.4g (3.84 mol) of acetic acid to the mixture over a period of 30 minutes.[6]
- Allow the reaction to proceed at room temperature for approximately 2 hours, monitoring the progress using Thin Layer Chromatography (TLC).[6]
- Upon completion, the product is a light brown-yellow transparent liquid.[6] Filter the mixture directly.
- Wash the filter cake with water (3 x 50 mL) to remove salts and recover the zinc powder.[6]
- The filtrate is subjected to reduced pressure evaporation to recover the methanol.[6]
- Dissolve the remaining residue in 200 mL of ethyl acetate.[6]
- Wash the organic phase to remove any remaining salt and acetic acid, then dry the organic phase.[6]

- This process yields approximately 100.8g of crude Ethyl p-butylamino benzoate, corresponding to a yield of 94.7%.<sup>[6]</sup>



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